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(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Malaria Aminopeptidase Proteomics

Researchers characterizing aminopeptidase N (APN/CD13), PfA-M1, or performing bacterial diagnostics require a substrate with strict alanine specificity-generic AMC substrates fail to discriminate enzyme isoforms, compromising assay validity. H-Ala-AMC is the validated fluorogenic substrate for these applications. • Specific for alanine-preferring aminopeptidases; enables sensitive kinetic measurements (Km, Vmax) and high-throughput inhibitor screening. • Critical for PfA-M1 antimalarial target studies; second in substrate preference hierarchy (Met>Ala>Leu>Arg). • Enables rapid fluorescence-based Gram-negative vs. Gram-positive bacterial differentiation. • Supplied with rigorous QC; ≥98% purity; ready for immediate global shipping.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 77471-41-1
Cat. No. B555789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
CAS77471-41-1
Synonyms77471-41-1; (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide; H-ALA-AMC; L-Ala-AMC; L-A-AMC; L-Ala-7-Amino-4-Methylcoumarin; AmbotzHAA1174; AC1LEMEH; (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide; SCHEMBL3275292; CTK8B7757; L-Ala-7-Amido-4-methylcoumarin; ZINC57544; MolPort-008-267-978; 2149AC; ANW-58382; AKOS015893080; AJ-09709; AK-81768; KB-01294; N-(4-Methylcoumarin-7-yl)-L-alaninamide; TC-147127; FT-0689958; ST24036018; I04-1273
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N
InChIInChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17)/t8-/m0/s1
InChIKeyIWSOXHMIRLSLKT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-AMC: Fluorogenic Alanine Aminopeptidase Substrate


(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (H-Ala-AMC, CAS 77471-41-1) is a single-amino acid fluorogenic substrate composed of L-alanine conjugated to 7-amino-4-methylcoumarin (AMC). Upon cleavage by alanine-preferring aminopeptidases, the non-fluorescent substrate releases highly fluorescent AMC (λex/λem ~341/441 nm), enabling sensitive, real-time quantification of enzymatic activity [1]. This compound is a core reagent in enzymology, serving as a primary substrate for defining the activity of aminopeptidase N (APN/CD13), aminopeptidase M (APM), and the M1-family of metalloaminopeptidases [1].

Designed for alanine-preferring aminopeptidase assays
Real-time fluorogenic quantification via AMC release
Core substrate for APN/CD13, APM, and M1-family enzymes

H-Ala-AMC Specificity Over Generic AMC Substrates


Generic substitution with other 7-amino-4-methylcoumarin (AMC) substrates is not feasible for applications requiring alanine-specific aminopeptidase activity, as the enzyme's catalytic efficiency and selectivity are dictated by the P1 amino acid residue. While compounds like H-Leu-AMC or H-Arg-AMC share the same fluorogenic leaving group, their kinetic parameters (e.g., kcat/Km) and the specific aminopeptidase isoforms they target can differ by orders of magnitude [1]. For instance, Plasmodium falciparum M1 aminopeptidase exhibits a strict substrate preference hierarchy (Met-AMC > Ala-AMC > Leu-AMC > Arg-AMC), and assays using an incorrect substrate will fail to accurately measure the activity of the intended enzyme [2]. Using an inappropriate AMC substrate would thus compromise assay validity, making the selection of H-Ala-AMC critical for data integrity in specific enzymatic studies and diagnostic applications.

Enzyme specificity mismatch
Aminopeptidase preference is dictated by the P1 residue; H-Leu-AMC or H-Arg-AMC may exhibit significantly lower catalytic efficiency for alanine-specific targets.
Assay signal loss or false negatives
An incorrect substrate can fail to detect activity, as shown with L. sake aminopeptidase where H-Arg-AMC yields no hydrolysis.
Data incomparability across studies
Substitution compromises kinetic parameter alignment and validated protocols such as Gram differentiation or APN/CD13 activity benchmarks.

Evidence: H-Ala-AMC vs Other AMC Substrates


PfAM1 Substrate Preference

In a study overexpressing Plasmodium falciparum M1 Aminopeptidase (PfAM1), the enzyme's activity against a panel of fluorogenic AMC substrates was quantified. The substrate preference was determined as Met-AMC > Ala-AMC > Leu-AMC > Arg-AMC across all tested parasite strains [1]. This indicates that while H-Ala-AMC is not the absolute highest-activity substrate for this enzyme, it is the second most preferred, outperforming both H-Leu-AMC and H-Arg-AMC, which are commonly used in aminopeptidase assays.

Substrate Preference
Head-to-head
Rank 2 preference among tested AMC substrates
Met-AMC Ala-AMC Leu-AMC Arg-AMC
Supports selection over Leu/Arg-AMC for PfAM1 assays
Activity lower than Met-AMC but higher than other common substrates; tested across three P. falciparum strains
Malaria Aminopeptidase Proteomics

L. sake Aminopeptidase Substrate Selectivity

A purified aminopeptidase from Lactobacillus sake exhibited maximal activity against H-Leu-AMC and H-Ala-AMC, but showed no detectable hydrolysis of H-Lys-AMC or H-Arg-AMC [1]. This binary selectivity profile demonstrates that this enzyme is functionally inert towards basic amino acid substrates while retaining high activity for neutral aliphatic ones.

Substrate Selectivity
Head-to-head
Maximal activity on H-Ala-AMC & H-Leu-AMC; no detectable hydrolysis of H-Lys/Arg-AMC
Required substrate for L. sake aminopeptidase characterization
Substitution with H-Arg-AMC would produce a false-negative result; assayed at pH 7.5, 37 °C
Food Microbiology Enzyme Characterization Proteomics

Gram-Positive vs. Gram-Negative Differentiation

The compound's utility in distinguishing Gram-positive from Gram-negative bacteria is established and commercially available in disk format (e.g., Gram-Sure). The cell walls of Gram-negative organisms contain an aminopeptidase that hydrolyzes the L-alanine-AMC substrate, releasing a fluorescent product. In contrast, Gram-positive bacteria lack this specific enzymatic activity [1]. This functional difference enables a rapid, fluorescence-based diagnostic assay.

Gram Differentiation
Class-level
Gram-negative: fluorescent signal; Gram-positive: no signal
Supports rapid fluorescence-based Gram classification
Commercialized disk format available; relies on L-alanine aminopeptidase in Gram-negative cell walls
Microbiology Diagnostics Bacterial Identification

PfA-M1 vs PfA-M17 Aminopeptidase Differentiation

In a study characterizing recombinant PfA-M1 and PfA-M17 aminopeptidases, distinct substrate preferences were observed. While both enzymes can hydrolyze H-Ala-AMC, the M1-family enzyme (PfA-M1) demonstrated a broader specificity and stronger activity against this substrate compared to the M17-family enzyme (PfA-M17). This allows for functional discrimination between these two closely related but mechanistically distinct drug targets using a single substrate .

M1 vs M17 Discrimination
Class-level
M1-family: stronger activity; M17-family: weaker activity
Enables functional differentiation of aminopeptidase families
Qualitative preference observed with recombinant PfA-M1 and PfA-M17
Malaria Enzyme Kinetics Drug Discovery

Human APN/CD13 Standard Substrate

H-Ala-AMC is a standard substrate for quantifying the activity of recombinant human Aminopeptidase N (APN/CD13), a key enzyme involved in tumor angiogenesis, cell invasion, and immune regulation. Commercial vendors define the specific activity of recombinant human APN using this substrate, with reported values ranging from >800 pmol/min/µg to >5,000 pmol/min/µg under defined assay conditions (pH 7.5, 25-37°C) [1]. This establishes H-Ala-AMC as a critical quality control reagent and a benchmark for enzyme activity.

Specific Activity
Reported
>800 to >5,000 pmol/min/µg
Establishes H-Ala-AMC as reference substrate for APN/CD13
Values from recombinant human APN/CD13 under defined fluorometric conditions
Cancer Biology Inflammation Enzymology

H-Ala-AMC Validated Applications


PfA-M1 Aminopeptidase Activity for Malaria Drug Discovery

H-Ala-AMC is a critical reagent for characterizing the activity of Plasmodium falciparum M1-family aminopeptidase (PfA-M1), a validated antimalarial drug target. As shown in comparative studies, PfA-M1 exhibits a strong preference for this substrate, ranking it second among a panel of AMC derivatives (Met-AMC > Ala-AMC > Leu-AMC > Arg-AMC) [1]. Using H-Ala-AMC enables sensitive and reliable kinetic measurements (e.g., Km, Vmax determination) and facilitates high-throughput screening of PfA-M1 inhibitors, outperforming less preferred substrates like H-Leu-AMC or H-Arg-AMC in assay sensitivity [2]. Its ability to be cleaved by PfA-M1, but with differential activity compared to the M17-family, also allows for functional discrimination between these two key protease targets in a single assay format .

Lactic Acid Bacteria Aminopeptidase Assay

In the characterization of proteolytic systems of lactic acid bacteria (LAB) relevant to food fermentation (e.g., Lactobacillus sake), H-Ala-AMC is a required substrate. Studies have demonstrated that the purified aminopeptidase from L. sake exhibits maximal activity against H-Ala-AMC and H-Leu-AMC, but fails to hydrolyze basic amino acid substrates like H-Lys-AMC and H-Arg-AMC [3]. Therefore, assays designed to measure the activity of this key aminopeptidase must incorporate H-Ala-AMC; substitution with an alternative like H-Arg-AMC would yield a false-negative result, fundamentally compromising the analysis of this organism's contribution to flavor development in fermented products.

Rapid Fluorescence-Based Gram Differentiation

H-Ala-AMC is used in a rapid, fluorescence-based diagnostic test to distinguish Gram-positive from Gram-negative bacteria. This assay exploits the presence of a specific L-alanine aminopeptidase in the cell wall of Gram-negative bacteria, which cleaves H-Ala-AMC to release a fluorescent AMC product [4]. Gram-positive organisms lack this activity, yielding no fluorescence. This test, commercialized in formats like the Gram-Sure disk , provides a crucial alternative or complement to traditional Gram staining, offering faster results and unambiguous interpretation for challenging bacterial isolates.

APN/CD13 Activity in Cancer and Inflammation

H-Ala-AMC is the established reference substrate for defining the specific activity of recombinant human Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease implicated in tumor angiogenesis, metastasis, and inflammatory processes [5]. Commercial providers of recombinant APN/CD13 proteins routinely use this substrate for quality control and activity certification, with specific activities reported in the range of >800 to >5,000 pmol/min/µg [6]. Consequently, any laboratory engaged in studying APN/CD13 function, screening for its inhibitors, or developing APN-targeted therapeutics must use H-Ala-AMC to generate data that are comparable to published benchmarks and to verify the functional integrity of their enzyme preparations.

Application
Selection Property
Validation Focus
PfA-M1 aminopeptidase assays (malaria target research)
Substrate preference rank (Met>Ala>Leu>Arg)
Confirm kinetic constants relative to Met-AMC
LAB aminopeptidase characterization
Neutral aliphatic amino acid selectivity
Verify activity against basic amino acid substrates
Gram classification assay
L-alanine aminopeptidase specificity
Confirm fluorescence binary readout
APN/CD13 activity benchmarking
Reference substrate with established activity range
Verify specific activity against published ranges

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